molecular formula C8H12ClN3O B11899223 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine CAS No. 1346691-40-4

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine

Cat. No.: B11899223
CAS No.: 1346691-40-4
M. Wt: 201.65 g/mol
InChI Key: NQJNTIBGXUTXNX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine (CAS: 1346691-40-4) is a heterocyclic amine with the molecular formula C₈H₁₂ClN₃O and a molecular weight of 201.65 g/mol . The compound consists of a pyridazine ring substituted with a chlorine atom at position 6 and an ether-linked N,N-dimethylethanamine group at position 3. Its structural features include:

  • A planar pyridazine core with electron-withdrawing chlorine, enhancing electrophilicity.

Properties

CAS No.

1346691-40-4

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

2-(6-chloropyridazin-4-yl)oxy-N,N-dimethylethanamine

InChI

InChI=1S/C8H12ClN3O/c1-12(2)3-4-13-7-5-8(9)11-10-6-7/h5-6H,3-4H2,1-2H3

InChI Key

NQJNTIBGXUTXNX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC(=NN=C1)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves several steps. One common synthetic route includes the reaction of 6-chloropyridazine with N,N-dimethylethanolamine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity/Relevance Reference
2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine Pyridazine Cl (position 6), O-linked ethanamine 201.65 Not explicitly reported; inferred from analogs
2-((5-Bromopyridin-3-yl)oxy)-N,N-dimethylethanamine Pyridine Br (position 5), O-linked ethanamine 246.11 Intermediate for nicotinic receptor ligands
2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethanamine Indole Br (position 5), ethanamine chain 284.17 Serotonin receptor agonist (Ki = 9–15 nM for 5-HT₁A/7)
Diphenhydramine Benzhydryl ether Diphenylmethoxy, ethanamine chain 255.36 H₁ antagonist (antihistamine)
N,N-dimethyl-2-{[5-(piperidin-1-yl)pyridin-3-yl]oxy}ethanamine Pyridine Piperidine (position 5), ethanamine 250.19 Nicotinic acetylcholine receptor modulator

Key Differences and Trends

(A) Core Heterocycle Influence

  • Pyridazine vs. Pyridine/Indole: The pyridazine core in the target compound offers distinct electronic properties compared to pyridine or indole analogs. For example, indole-based analogs (e.g., 2-(5-bromoindol-3-yl)-N,N-dimethylethanamine) exhibit nanomolar affinities for 5-HT₁A/7 receptors due to aromatic π-π stacking, whereas pyridazine derivatives may prioritize hydrogen bonding via nitrogen atoms .

(B) Halogen Substitution Effects

  • Chlorine vs. Bromine: Halogen position and identity significantly impact bioactivity. Bromine’s larger atomic radius enhances van der Waals interactions in receptor pockets (e.g., 5-bromoindole derivatives show higher 5-HT₁A binding than chlorine analogs) .

(C) Side Chain Modifications

  • N,N-Dimethylethanamine vs. Cyclic Amines: The flexible N,N-dimethylethanamine chain in the target compound contrasts with rigid cyclic amines (e.g., piperidine, azetidine) in analogs like compound 24 (). muscarinic receptors) .

Key Findings:

Halogen Positioning : Bromine at position 5 in indole derivatives enhances serotonin receptor binding, while chlorine in pyridazines may prioritize metabolic stability .

Synthetic Accessibility : Buchwald-Hartwig cross-coupling is a versatile method for introducing diverse substituents (e.g., azetidine, piperidine) to the ethanamine chain, enabling rapid SAR exploration .

Therapeutic Potential: Diphenhydramine’s clinical success as an H₁ antagonist underscores the pharmacological viability of N,N-dimethylethanamine derivatives, though pyridazine-based compounds require further in vivo validation .

Biological Activity

2-((6-Chloropyridazin-4-yl)oxy)-N,N-dimethylethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated pyridazine ring and a dimethylethanamine group. Its molecular formula is C8H10ClN3O\text{C}_8\text{H}_{10}\text{ClN}_3\text{O}, with a molecular weight of approximately 201.66 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include anti-inflammatory and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly protein kinases. Research indicates that compounds with similar structures can inhibit specific kinases involved in cellular signaling pathways, such as MK2 (Mitogen-activated protein kinase-activated protein kinase 2). This inhibition can lead to therapeutic effects in conditions like inflammation and cancer .

Pharmacological Potential

Preliminary studies suggest that this compound may exhibit several pharmacological effects:

  • Anti-inflammatory Activity : Compounds containing pyridazine rings have been associated with anti-inflammatory effects, potentially through the modulation of cytokine production and signaling pathways.
  • Antimicrobial Properties : The structural features of this compound may contribute to its efficacy against various pathogens, although specific studies are needed to confirm this activity.

Structural Comparison

The unique combination of a chlorinated pyridazine ring with an ether linkage and dimethylamino group distinguishes this compound from similar compounds, potentially enhancing its biological activity. Below is a comparison table highlighting related compounds:

Compound NameStructureKey Features
6-ChloropyridazineStructureCore structure without amine substitution
N,N-DimethylethanamineStructureSimple amine; lacks aromatic character
4-AminopyridazineStructureContains amino group; different functionalization

In Vitro Studies

Research has shown that compounds similar to this compound can effectively inhibit MK2, impacting inflammatory responses in cell cultures. For instance, studies have demonstrated that MK2 inhibitors can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Safety Profile

The safety profile of this compound remains to be fully established. However, preliminary toxicity assessments on structurally similar compounds indicate that they may possess acceptable safety margins for further development in clinical settings.

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